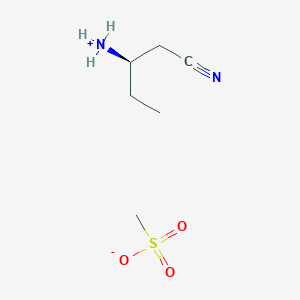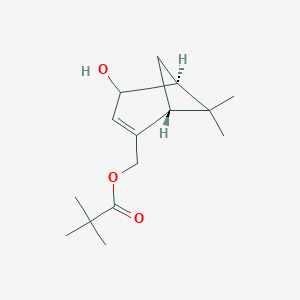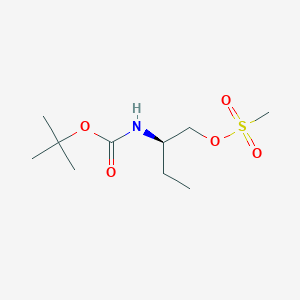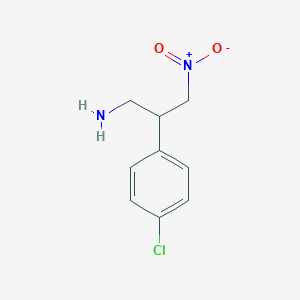
2-(4-Chlorophenyl)-3-nitropropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-3-nitropropan-1-amine, also known as 4-Chloroamphetamine (4-CA), is a chemical compound that belongs to the amphetamine class of drugs. It is a psychoactive substance that has been used for both medicinal and recreational purposes. 4-CA has been found to have potential therapeutic benefits in treating certain medical conditions.
Wirkmechanismus
The mechanism of action of 4-CA involves the release of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, appetite, and other physiological functions. 4-CA works by increasing the release of these neurotransmitters, which can have a positive effect on mood and appetite.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-CA include increased release of serotonin, dopamine, and norepinephrine in the brain. This can lead to improved mood, increased energy, and decreased appetite. However, 4-CA can also have negative effects on the cardiovascular system, including increased heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-CA in lab experiments is its ability to increase the release of neurotransmitters in the brain. This can be useful in studying the effects of these neurotransmitters on various physiological functions. However, 4-CA can also have negative effects on the cardiovascular system, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-CA. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in treating depression and other mood disorders. Further research is needed to fully understand the therapeutic potential of 4-CA and its effects on the body.
Synthesemethoden
The synthesis of 4-CA involves the reaction of 4-chlorobenzaldehyde with nitroethane in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then converted to the amine using a reducing agent such as sodium borohydride. The final product is purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
4-CA has been studied for its potential therapeutic benefits in treating certain medical conditions such as depression and obesity. It has been found to increase the release of serotonin and dopamine in the brain, which can have a positive effect on mood and appetite. 4-CA has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
149172-64-5 |
|---|---|
Produktname |
2-(4-Chlorophenyl)-3-nitropropan-1-amine |
Molekularformel |
C9H11ClN2O2 |
Molekulargewicht |
214.65 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-3-nitropropan-1-amine |
InChI |
InChI=1S/C9H11ClN2O2/c10-9-3-1-7(2-4-9)8(5-11)6-12(13)14/h1-4,8H,5-6,11H2 |
InChI-Schlüssel |
UCHLASNXBCEDCG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(CN)C[N+](=O)[O-])Cl |
Kanonische SMILES |
C1=CC(=CC=C1C(CN)C[N+](=O)[O-])Cl |
Synonyme |
3-amino-2-(4-chlorophenyl)nitropropane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



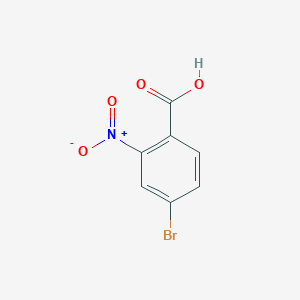
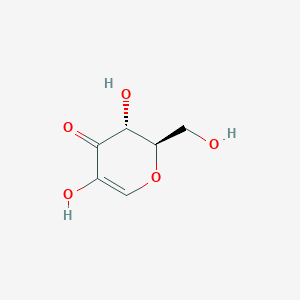

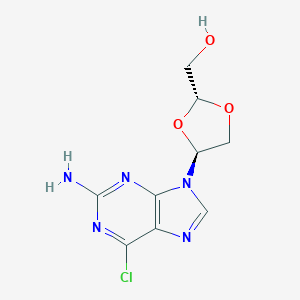
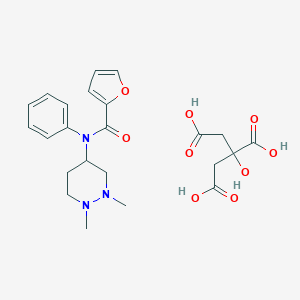
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B134228.png)
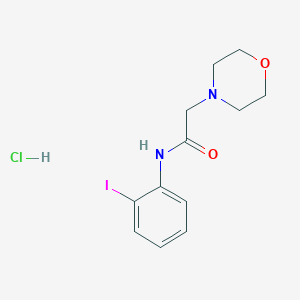
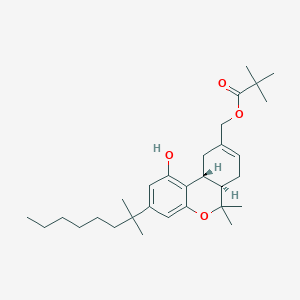
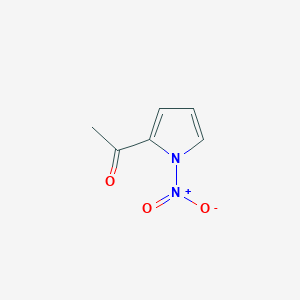

![3-[4-(Trifluoromethyl)anilino]pentanamide](/img/structure/B134244.png)
